Lipophilicity Impact of Regioisomerism
The regioisomer 3-fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 195447-79-1) is a common alternative in kinase inhibitor synthesis, but its lipophilicity profile differs quantifiably from the 2-fluoro-6-(trifluoromethyl) regioisomer. While experimentally measured LogP values for this specific pair are not consolidated in public databases, the structural difference—ortho vs. meta substitution—systematically alters lipophilicity and hydrogen bonding capacity. Calculated partition coefficients (cLogP) for 2-fluoro-6-(trifluoromethyl)phenylacetic acid are typically 2.3-2.5, whereas the 3-fluoro-5-(trifluoromethyl) regioisomer exhibits a cLogP of approximately 2.6-2.8, a difference of ~0.3 log units . This magnitude of difference is known to impact membrane permeability and off-target binding profiles in lead optimization programs, making the two regioisomers non-interchangeable in SAR studies .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.3 - 2.5 (cLogP range) |
| Comparator Or Baseline | 3-Fluoro-5-(trifluoromethyl)phenylacetic acid: 2.6 - 2.8 (cLogP range) |
| Quantified Difference | Δ ≈ +0.3 log units for the 3,5-regioisomer |
| Conditions | In silico calculation (cLogP) using standard molecular descriptors |
Why This Matters
A cLogP difference of 0.3 can significantly alter a compound's ADME profile and off-target binding, precluding direct substitution in medicinal chemistry campaigns.
